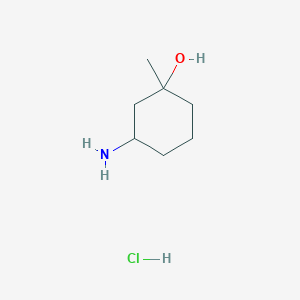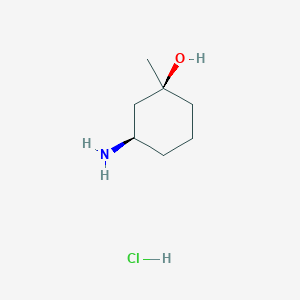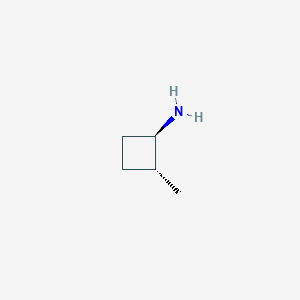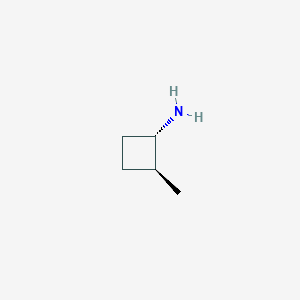
(1R,2S)-2-Methyl-cyclobutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-Methyl-cyclobutylamine is a chiral amine with a cyclobutane ring structure. This compound is characterized by its unique stereochemistry, where the methyl group and the amine group are positioned on the cyclobutane ring in a specific spatial arrangement. The (1R,2S) notation indicates the absolute configuration of the molecule, which is important for its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Methyl-cyclobutylamine can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the amine group can be achieved through nucleophilic substitution reactions. The stereochemistry is controlled by using chiral catalysts or starting materials with predefined stereochemistry.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of enantioselective synthesis techniques. These methods ensure that the desired enantiomer is produced with high purity and yield. Techniques such as chiral chromatography or crystallization can be employed to separate the enantiomers if a racemic mixture is initially obtained.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-Methyl-cyclobutylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(1R,2S)-2-Methyl-cyclobutylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Medicine: It can be a precursor or intermediate in the synthesis of drugs that target specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-Methyl-cyclobutylamine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The specific pathways involved can vary, but the compound’s stereochemistry plays a crucial role in determining its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2R)-2-Methyl-cyclobutylamine: The enantiomer of (1R,2S)-2-Methyl-cyclobutylamine, with opposite stereochemistry.
Cyclobutylamine: A simpler analogue without the methyl group.
2-Methyl-cyclopropylamine: A structurally similar compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the methyl group and the cyclobutane ring also contribute to its distinct properties compared to other amines.
Propiedades
IUPAC Name |
(1R,2S)-2-methylcyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-2-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMQZXMSPLVJJN-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxaspiro[4.5]decan-8-amine](/img/structure/B8187085.png)
![2-Oxa-spiro[4.5]dec-8-ylamine hydrochloride](/img/structure/B8187092.png)







